molecular formula C11H11N3O3 B11668163 4-(Morpholin-4-yl)-3-nitrobenzonitrile

4-(Morpholin-4-yl)-3-nitrobenzonitrile

Cat. No.: B11668163
M. Wt: 233.22 g/mol
InChI Key: QXNHTFMTMLNJPO-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-3-nitrobenzonitrile is an organic compound that features a morpholine ring, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-3-nitrobenzonitrile typically involves a multi-step process One common method starts with the nitration of benzonitrile to introduce the nitro group at the meta positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of microreactors and enzyme-coated magnetic nanoparticles has been explored to optimize the reaction conditions and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide and solvents like dichloromethane.

Major Products Formed

Scientific Research Applications

4-(Morpholin-4-yl)-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The morpholine ring can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholin-4-yl)-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

4-morpholin-4-yl-3-nitrobenzonitrile

InChI

InChI=1S/C11H11N3O3/c12-8-9-1-2-10(11(7-9)14(15)16)13-3-5-17-6-4-13/h1-2,7H,3-6H2

InChI Key

QXNHTFMTMLNJPO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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